molecular formula C5H3BrF3N3 B12984308 6-Bromo-3-(trifluoromethyl)pyrazin-2-amine

6-Bromo-3-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B12984308
M. Wt: 242.00 g/mol
InChI Key: IOXVNONORRSGQB-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)pyrazin-2-amine is an organic compound belonging to the pyrazine family It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 6-Bromo-3-(trifluoromethyl)pyrazin-2-amine may involve multi-step synthesis processes, including the protection and deprotection of functional groups, as well as the use of superstoichiometric reagents for specific transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(trifluoromethyl)pyrazin-2-amine is unique due to the combination of the bromine and trifluoromethyl groups on the pyrazine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H3BrF3N3

Molecular Weight

242.00 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-11-3(4(10)12-2)5(7,8)9/h1H,(H2,10,12)

InChI Key

IOXVNONORRSGQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(F)(F)F)N)Br

Origin of Product

United States

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